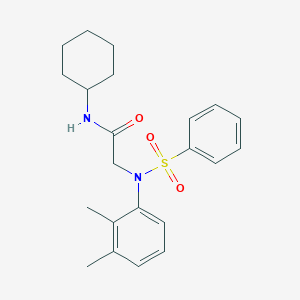
1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research. In
Applications De Recherche Scientifique
1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential treatment for neurological disorders such as schizophrenia and depression. Studies have shown that 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride can modulate the activity of certain neurotransmitters in the brain, which may help to alleviate symptoms of these disorders.
Mécanisme D'action
The mechanism of action of 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride is not fully understood. However, it is believed that this compound acts as a partial agonist at certain receptors in the brain, including the dopamine and serotonin receptors. By modulating the activity of these receptors, 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride may help to regulate the release of neurotransmitters and improve communication between neurons.
Biochemical and Physiological Effects:
Studies have shown that 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which may help to improve mood and alleviate symptoms of depression. Additionally, 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride has been shown to modulate the activity of certain ion channels in the brain, which may help to regulate neuronal excitability and prevent seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a promising candidate for use in the development of new treatments for neurological disorders. However, one limitation of using this compound is its relatively low potency compared to other drugs that target the same receptors. This may make it less effective in certain applications.
Orientations Futures
There are many potential future directions for research on 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride. One area of research that shows promise is the development of more potent derivatives of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, research is needed to determine the safety and toxicity of this compound in humans, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride involves the reaction of 1-benzyloxy-3-(4-phenyl-1-piperazinyl)-2-propanone with hydrogen sulfide gas in the presence of hydrochloric acid. This reaction yields the dihydrochloride salt of 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol.
Propriétés
IUPAC Name |
1-phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS.2ClH/c24-20(17-23-16-18-7-3-1-4-8-18)15-21-11-13-22(14-12-21)19-9-5-2-6-10-19;;/h1-10,20,24H,11-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWQETUHWAKCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2)S)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5188234.png)
![4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5188240.png)
![4-(3-pyridinylmethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)
![4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5188251.png)

![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5188276.png)
![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5188289.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)
![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)

![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5188330.png)